Bienvenue dans la boutique en ligne BenchChem!

1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid (CAS 1551711-35-3), also named 3-(4-chlorophenyl)benzimidazole-5-carboxylic acid, is a disubstituted benzimidazole derivative (molecular formula C₁₄H₉ClN₂O₂, MW 272.68 g/mol). It is broadly cataloged as a heterocyclic building block and versatile small-molecule scaffold for medicinal chemistry and chemical biology, with typical commercial purity ≥95%.

Molecular Formula C14H9ClN2O2
Molecular Weight 272.68 g/mol
CAS No. 1551711-35-3
Cat. No. B1457569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid
CAS1551711-35-3
Molecular FormulaC14H9ClN2O2
Molecular Weight272.68 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1N2C=NC3=C2C=C(C=C3)C(=O)O)Cl
InChIInChI=1S/C14H9ClN2O2/c15-10-2-4-11(5-3-10)17-8-16-12-6-1-9(14(18)19)7-13(12)17/h1-8H,(H,18,19)
InChIKeyCWQWCPMEXULVFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic Acid (CAS 1551711-35-3): Core Scaffold Identity and Procurement Baseline


1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid (CAS 1551711-35-3), also named 3-(4-chlorophenyl)benzimidazole-5-carboxylic acid, is a disubstituted benzimidazole derivative (molecular formula C₁₄H₉ClN₂O₂, MW 272.68 g/mol) . It is broadly cataloged as a heterocyclic building block and versatile small-molecule scaffold for medicinal chemistry and chemical biology, with typical commercial purity ≥95% . The benzimidazole core is recognized as a privileged pharmacophore in drug discovery owing to its structural resemblance to purine bases, enabling interactions with a wide array of biological targets [1]. The compound features a 4-chlorophenyl substituent at the N-1 position and a carboxylic acid group at the 6-position of the benzimidazole ring—a substitution pattern that distinguishes it from the more common 2-arylbenzimidazole-5/6-carboxylic acid regioisomers .

Why Generic Substitution of 1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic Acid with Other Benzimidazole Carboxylic Acids Is Scientifically Unjustified


Benzimidazole carboxylic acids bearing a 4-chlorophenyl group are not a uniform commodity; the position of the aryl substituent on the benzimidazole nucleus (N-1 versus C-2) fundamentally alters electronic distribution, steric environment, and hydrogen-bonding capacity, which in turn dictates reactivity in downstream derivatization and biological target engagement [1]. In the specific case of CAS 1551711-35-3, the 4-chlorophenyl group resides at N-1 while the carboxylic acid occupies the 6-position, creating a vectorial orientation of the two functional handles that is geometrically and electronically distinct from the regioisomeric 2-(4-chlorophenyl)-1H-benzimidazole-5/6-carboxylic acid (CAS 174422-14-1) . Empirical structure–activity relationship (SAR) studies across benzimidazole series confirm that even a positional shift of the chlorophenyl substituent from C-2 to N-1 can abrogate or invert target potency and selectivity [2]. Consequently, substituting CAS 1551711-35-3 with a C-2 aryl analog in a synthetic sequence or biological assay without explicit comparative validation risks irreproducible results and wasted procurement expenditure.

Quantitative Differentiation Evidence for 1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic Acid (CAS 1551711-35-3) Versus Closest Analogs


Regioisomeric Substitution Pattern: N-1 Aryl versus C-2 Aryl Benzimidazole Carboxylic Acid

CAS 1551711-35-3 bears its 4-chlorophenyl substituent at the N-1 position of the benzimidazole, whereas the most frequently encountered comparator building block, 2-(4-chlorophenyl)-1H-benzimidazole-6-carboxylic acid (CAS 174422-14-1), carries the identical aryl group at the C-2 position . In a systematic SAR study of benzimidazole-based FXR antagonists, the N-1 aryl substitution pattern yielded compounds with IC₅₀ values in the low micromolar range, while the corresponding C-2 aryl regioisomers displayed >10-fold differences in potency, underscoring the non-interchangeability of these positional isomers [1].

Medicinal Chemistry Scaffold Differentiation Structure–Activity Relationship

Carboxylic Acid Positional Isomerism: 5-COOH versus 6-COOH Benzimidazole Derivatives

The carboxylic acid group in CAS 1551711-35-3 is located at the 6-position of the benzimidazole ring (equivalent to the 5-position in alternative IUPAC numbering conventions). This positional isomerism is critical: literature on benzimidazole-5-carboxylic acid derivatives as HCV NS5B polymerase inhibitors demonstrated that regioisomeric 5-COOH versus 6-COOH compounds exhibit distinct SAR, with potent inhibitors emerging exclusively from the 5-carboxylic acid series (EC₅₀ as low as 1.7 µM in replicon assays), while the 6-COOH analogs were consistently less active [1]. CAS 1551711-35-3, described as a 6-carboxylic acid under one numbering system and a 5-carboxylic acid under another, provides the carboxylic acid vector required for conjugation to amines, hydrazines, or alcohols, enabling amide, hydrazide, or ester prodrug formation that is geometrically precluded or sterically hindered in the alternative regioisomer .

Chemical Biology Conjugation Chemistry Positional Isomer Differentiation

Commercial Purity and Supply Consistency: CAS 1551711-35-3 versus CAS 174422-14-1

Multiple independent suppliers list CAS 1551711-35-3 at a minimum purity of 95% . In contrast, the C-2 regioisomer CAS 174422-14-1 is frequently offered at ≥97% purity , reflecting a more mature supply chain for the C-2 aryl series. However, the N-1 aryl compound CAS 1551711-35-3 is explicitly categorized as a 'Building Block' in multiple supplier catalogs, indicating its primary intended use as a synthetic intermediate rather than a final bioactive entity . Notably, CAS 1551711-35-3 commands a premium price point (e.g., ~794 €/g from one European supplier ), which reflects lower production volume and the specialized synthetic route required for N-1 arylation compared to the more straightforward C-2 arylation of benzimidazoles.

Chemical Procurement Quality Control Building Block Supply

Antitubercular Activity of 4-Chlorophenyl Benzimidazole Derivatives: Substituent Position Dictates MIC

In a systematic SAR evaluation of benzimidazole scaffolds against Mycobacterium tuberculosis, a 4-chlorophenyl-substituted benzimidazole derivative demonstrated a minimum inhibitory concentration (MIC) of 6.25 µg/mL, while a closely related dimethylacetamide-substituted analog from the same series showed an MIC of 25 µg/mL—a ~4-fold difference attributable solely to the nature of the aryl substituent [1]. Although this study evaluated C-2 aryl benzimidazoles rather than the N-1 aryl series to which CAS 1551711-35-3 belongs, it provides class-level evidence that the 4-chlorophenyl group confers a measurable potency advantage over alternative substituents in antimicrobial benzimidazole programs. The N-1 positioning of this pharmacophore in CAS 1551711-35-3 offers a distinct vector for further optimization that is unavailable in the C-2 series [2].

Antitubercular Antimicrobial Structure–Activity Relationship

Optimal Research and Industrial Application Scenarios for 1-(4-Chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic Acid (CAS 1551711-35-3)


Fragment-Based Drug Discovery (FBDD) Requiring an N-1 Aryl Benzimidazole Carboxylic Acid Fragment

In FBDD campaigns where the screening library must sample diverse vectors from the benzimidazole core, CAS 1551711-35-3 supplies a carboxylic acid handle at the 6-position with the 4-chlorophenyl group projecting from N-1—a geometry not represented by the common C-2 aryl benzimidazole building blocks . This scaffold can be directly elaborated via amide coupling to generate focused libraries for targets where the N-1 aryl orientation has been implicated in potency, such as FXR and other nuclear receptors [1].

Synthesis of Amide-Linked Benzimidazole Conjugates for Chemical Probe Development

The free carboxylic acid at the 6-position enables straightforward HBTU- or EDCI-mediated amide bond formation with primary or secondary amines, a transformation that is well-precedented for benzimidazole-5/6-carboxylic acids . CAS 1551711-35-3 specifically yields conjugates with the 4-chlorophenyl group oriented away from the amide linkage, a geometry that may be critical for maintaining target engagement in systems where the C-2 aryl orientation has proven suboptimal [1].

Antimicrobial Scaffold Optimization Leveraging the 4-Chlorophenyl Pharmacophore

Given that 4-chlorophenyl-substituted benzimidazoles have demonstrated MIC values as low as 6.25 µg/mL against M. tuberculosis , CAS 1551711-35-3 can serve as a starting point for synthesizing N-1 aryl-substituted analogs for antitubercular or antibacterial screening. The carboxylic acid group permits rapid analoging through parallel amide synthesis, enabling SAR exploration around the N-1 aryl vector that remains underexplored relative to the C-2 aryl series [1].

Chemical Biology Tool Compound Synthesis Requiring Defined Scaffold Geometry

For research groups developing biotinylated or fluorophore-labeled benzimidazole probes, CAS 1551711-35-3 offers a carboxylic acid attachment point at the 6-position while preserving the N-1 4-chlorophenyl moiety for target recognition. This regiospecific substitution pattern ensures that the linker attachment does not occupy the C-2 position, which is frequently essential for biological activity in benzimidazole-based inhibitors . The ≥95% purity specification across multiple vendors supports direct use in conjugation chemistry without additional purification.

Quote Request

Request a Quote for 1-(4-chlorophenyl)-1H-1,3-benzodiazole-6-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.